5,6-Difluoro-3-nitro-1H-indole
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Overview
Description
5,6-Difluoro-3-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions and a nitro group at the 3rd position on the indole ring.
Preparation Methods
The synthesis of 5,6-Difluoro-3-nitro-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of 5,6-difluoroindole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to achieve the desired product with high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
5,6-Difluoro-3-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5,6-difluoro-3-amino-1H-indole, while nucleophilic substitution can produce a variety of substituted indoles .
Scientific Research Applications
5,6-Difluoro-3-nitro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-3-nitro-1H-indole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 5,6-Difluoro-3-nitro-1H-indole include other fluorinated indoles and nitro-substituted indoles. For example:
5,6-Difluoro-1H-indole: Lacks the nitro group, which may result in different chemical and biological properties.
3-Nitro-1H-indole:
5-Fluoro-3-nitro-1H-indole: Contains only one fluorine atom, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in the combined presence of both fluorine atoms and the nitro group, which can synergistically enhance its properties and applications.
Properties
Molecular Formula |
C8H4F2N2O2 |
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Molecular Weight |
198.13 g/mol |
IUPAC Name |
5,6-difluoro-3-nitro-1H-indole |
InChI |
InChI=1S/C8H4F2N2O2/c9-5-1-4-7(2-6(5)10)11-3-8(4)12(13)14/h1-3,11H |
InChI Key |
RINNYXGZXYYHFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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